4-{[(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid
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Overview
Description
4-{[(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are a group of naturally occurring lactones with a benzopyrone structure, known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid typically involves the following steps:
Formation of the Coumarin Core: The coumarin core can be synthesized using methods such as the Pechmann condensation, which involves the reaction of phenols with β-keto esters in the presence of an acid catalyst.
Acetylation: The coumarin core is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, green solvents, and catalysts to enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
4-{[(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid can undergo various chemical reactions, including:
Reduction: The carbonyl groups in the coumarin core can be reduced to form dihydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under light or heat.
Major Products Formed
The major products formed from these reactions include hydroxylated, dihydro, and halogenated derivatives of the original compound .
Scientific Research Applications
4-{[(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-{[(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
7-Methoxycoumarin: A simpler coumarin derivative with similar biological activities.
4-Methylumbelliferone: Another coumarin derivative with known anticancer and anti-inflammatory properties.
Warfarin: A well-known anticoagulant that is also a coumarin derivative.
Uniqueness
4-{[(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets and exhibit a unique profile of biological activities .
Properties
Molecular Formula |
C18H21NO6 |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
4-[[2-(7-methoxy-4,8-dimethyl-2-oxochromen-3-yl)acetyl]amino]butanoic acid |
InChI |
InChI=1S/C18H21NO6/c1-10-12-6-7-14(24-3)11(2)17(12)25-18(23)13(10)9-15(20)19-8-4-5-16(21)22/h6-7H,4-5,8-9H2,1-3H3,(H,19,20)(H,21,22) |
InChI Key |
XKARMMINCLRIBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OC)CC(=O)NCCCC(=O)O |
Origin of Product |
United States |
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